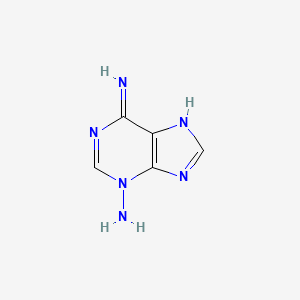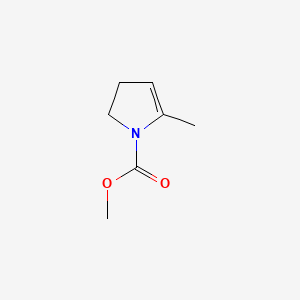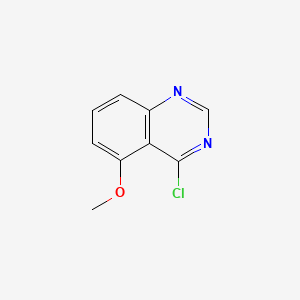
5-Fluoroquinolin-8-amine
Descripción general
Descripción
5-Fluoroquinolin-8-amine, also known as 8-Fluoroquinolin-5-amine or 5-Amino-8-fluoroquinoline, is a chemical compound with the molecular formula C₉H₇FN₂ . It has a molecular weight of 162.16 .
Synthesis Analysis
The synthesis of quinolin-8-amines, which are isomerically related to 5-Fluoroquinolin-8-amine, involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Molecular Structure Analysis
The molecular structure of 5-Fluoroquinolin-8-amine consists of a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a topological polar surface area of 38.9, a heavy atom count of 12, and its complexity is 163 .Physical And Chemical Properties Analysis
5-Fluoroquinolin-8-amine has a density of 1.316 g/cm3 and a boiling point of 326.306ºC at 760 mmHg . It has a refractive index of 1.677 .Aplicaciones Científicas De Investigación
Antibacterial Activity: Fluoroquinolones, including derivatives of 5-Fluoroquinolin-8-amine, exhibit a broad spectrum of antibacterial activity. These compounds target bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication and transcription. Notable fluoroquinolone drugs include ciprofloxacin, levofloxacin, and moxifloxacin .
Antineoplastic Potential: Research studies have explored the antineoplastic activity of 5-cyclopropyl-6,8-difluoro-7-(2,6-dimethyl-4-pyridinyl)-5H-pyrazolo[4,3-c]quinolin-3(2H)-ones. Some derivatives containing the cyclohexyl group in position 2 have shown effectiveness as inhibitors of topoisomerase II in HeLa cells (mammalian cancer) .
Greener Synthetic Routes
As societal expectations shift toward sustainability, researchers are exploring greener synthetic methods for fluorinated quinolines. These efforts aim to reduce environmental impact and enhance efficiency in chemical processes .
Safety and Hazards
Mecanismo De Acción
Target of Action
5-Fluoroquinolin-8-amine, like other fluoroquinolones, primarily targets bacterial DNA-gyrase . DNA-gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for replication in bacteria .
Mode of Action
The compound interacts with its target by inhibiting the bacterial DNA-gyrase . This inhibition prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication . As a result, the replication of bacterial DNA is halted, leading to the death of the bacteria .
Biochemical Pathways
The primary biochemical pathway affected by 5-Fluoroquinolin-8-amine is the DNA replication pathway in bacteria . By inhibiting DNA-gyrase, the compound prevents the unwinding of the double-stranded DNA, which is a necessary step for DNA replication . This inhibition disrupts the entire replication process, leading to the cessation of bacterial growth and multiplication .
Pharmacokinetics
Fluoroquinolones, in general, are known for their good oral bioavailability, wide distribution in body tissues, and elimination primarily through renal excretion
Result of Action
The primary result of the action of 5-Fluoroquinolin-8-amine is the inhibition of bacterial growth and multiplication . By preventing DNA replication in bacteria, the compound effectively kills the bacteria, making it a potent antimicrobial agent .
Action Environment
The action, efficacy, and stability of 5-Fluoroquinolin-8-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and consequently its bioavailability . Additionally, the presence of divalent cations like magnesium and calcium can interfere with the activity of fluoroquinolones . More research is needed to understand the specific environmental influences on 5-Fluoroquinolin-8-amine.
Propiedades
IUPAC Name |
5-fluoroquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWQDAXFVALXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659413 | |
| Record name | 5-Fluoroquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161038-18-2 | |
| Record name | 5-Fluoroquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,9-Methanocycloocta[d][1,3]thiazole](/img/structure/B576181.png)




![1-chloro-3H-imidazo[1,5-a]benzimidazole](/img/structure/B576190.png)

